barium(2+);5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate
Overview
Description
Barium(2+);5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate is a complex organic compound with the molecular formula C17H9BaClN2O6S. This compound is known for its vibrant color and is often used as a pigment in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate typically involves a diazotization reaction followed by coupling with a naphthol derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the naphthol moiety, leading to the formation of quinones.
Reduction: The azo group in the compound can be reduced to form amines.
Substitution: The chlorobenzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted chlorobenzenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pigment due to its vibrant color and stability. It is also used in the synthesis of other complex organic molecules .
Biology
In biological research, this compound is studied for its potential use in staining and labeling due to its strong color properties .
Medicine
While not commonly used in medicine, its derivatives are explored for potential therapeutic applications, particularly in cancer research .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of barium(2+);5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
- Barium 4-[(5-chloro-4-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
Uniqueness
Barium(2+);5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
barium(2+);5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O6S.Ba/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAJGPWCPLVDBZ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])[O-])C(=O)O.[Ba+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BaClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338207 | |
Record name | Pigment Red 58:1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76613-71-3 | |
Record name | 2-Naphthalenecarboxylic acid, 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-, barium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076613713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pigment Red 58:1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.